methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzothiazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Cyclopropyl and Fluoro Groups: These groups are introduced through nucleophilic substitution reactions using cyclopropyl halides and fluorinating agents.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid: This compound shares structural similarities with the benzothiazine derivative and is known for its antimicrobial properties.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester: Another similar compound with notable biological activities.
Uniqueness
Methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-propan-2-ylpiperazin-1-yl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4S/c1-13(2)22-6-8-23(9-7-22)16-11-17-18(10-15(16)21)29(26,27)19(20(25)28-3)12-24(17)14-4-5-14/h10-14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYBHKBSZDMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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